Nafamostat mesylate Nafamostat mesylate Nafamostat Mesylate is the mesylate salt form of nafamostat, a broad-spectrum, synthetic serine protease inhibitor, with anticoagulant, anti-inflammatory, mucus clearing, and potential antiviral activities. Upon administration, nafamostat inhibits the activities of a variety of proteases, including thrombin, plasmin, kallikrein, trypsin, and Cl esterase in the complement system, and factors VIIa, Xa, and XIIa in the coagulation system. Although the mechanism of action of nafamostat is not fully understood, trypsinogen activation in the pancreas is known to be a trigger reaction in the development of pancreatitis. Nafamostat blocks the activation of trypsinogen to trypsin and the inflammatory cascade that follows. Nafamostat may also decrease epithelial sodium channel (ENaC) activity and increase mucus clearance in the airways. ENaC activity is increased in cystic fibrosis. In addition, nafamostat may inhibit the activity of transmembrane protease, serine 2 (TMPRSS2), a host cell serine protease that mediates viral cell entry for influenza virus and coronavirus, thereby inhibiting viral infection and replication.
Brand Name: Vulcanchem
CAS No.: 82956-11-4
VCID: VC20742580
InChI: InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N
Molecular Formula: C20H21N5O5S
Molecular Weight: 443.5 g/mol

Nafamostat mesylate

CAS No.: 82956-11-4

Cat. No.: VC20742580

Molecular Formula: C20H21N5O5S

Molecular Weight: 443.5 g/mol

* For research use only. Not for human or veterinary use.

Nafamostat mesylate - 82956-11-4

CAS No. 82956-11-4
Molecular Formula C20H21N5O5S
Molecular Weight 443.5 g/mol
IUPAC Name (6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
Standard InChI InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4)
Standard InChI Key ZESSXQLDESEKGC-UHFFFAOYSA-N
Isomeric SMILES CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)[NH3+])N=C([NH3+])N
SMILES CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N
Canonical SMILES CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N
Appearance Assay:≥98%A crystalline solid

Chemical and Physical Properties

Nafamostat mesylate, also known as FUT-175, is characterized by specific chemical and physical properties that contribute to its biological activity. The compound exhibits high solubility in both organic and aqueous solutions, making it versatile for laboratory and clinical applications.

Structural and Physical Characteristics

Nafamostat mesylate possesses distinct chemical features that contribute to its inhibitory activity against various proteases. The table below summarizes key properties of the compound:

PropertyDescription
Molecular Weight539.6 g/mol
Molecular FormulaC₁₉H₁₇N₅O₂ - 2CH₃SO₃H
CAS Number82956-11-4
Purity>98% (standard preparation)
SolubilitySoluble in DMSO at 50 mg/ml or water at 50 mg/ml

These properties facilitate the compound's interaction with target proteins and contribute to its pharmacological versatility . For laboratory applications, nafamostat mesylate is typically supplied as a lyophilized powder that requires reconstitution before use. For a 15 mM stock solution, 10 mg of powder can be reconstituted in 1.23 ml of DMSO, with working concentrations varying based on the desired experimental effect .

Mechanism of Action

Nafamostat mesylate demonstrates a complex mechanism of action primarily through its interaction with various serine proteases involved in multiple physiological processes.

Serine Protease Inhibition

The compound functions as a potent and reversible inhibitor of serine proteases with varying inhibitory constants across different targets:

Target EnzymeInhibitory Constant
TrypsinKᵢ = 15 nM
TryptaseKᵢ = 95.3 pM
Various serine proteasesIC₅₀ range: 0.3–54.0 μM

This broad inhibitory profile enables nafamostat mesylate to modulate multiple biochemical pathways simultaneously . Beyond its classical serine protease inhibition, recent studies have revealed that nafamostat mesylate also inhibits the demethylase activity of the fat mass and obesity-associated protein (FTO), suggesting potential metabolic applications .

Molecular Interactions

Crystallographic studies have provided valuable insights into the molecular interactions between nafamostat mesylate and its target enzymes. Research on the urokinase-type plasminogen activator (uPA) complex revealed that nafamostat mesylate undergoes enzymatic cleavage, with one hydrolyzed product (4-guanidinobenzoic acid) forming a covalent bond with Ser195 in the enzyme's active site .

This covalent modification mechanism explains the compound's high potency and relatively prolonged inhibitory effects despite its rapid metabolism. The structural basis of this interaction provides critical information for developing more specific and potent derivatives with improved pharmacokinetic profiles .

Pharmacological Effects

Nafamostat mesylate exhibits diverse pharmacological activities that extend beyond its primary serine protease inhibition.

Anti-inflammatory Effects

The compound effectively disrupts inflammatory responses through inhibition of the complement system and the coagulation cascade. This dual action positions nafamostat mesylate as a potential therapeutic for conditions characterized by dysregulated inflammation and coagulation .

Antiviral Properties

Nafamostat mesylate has demonstrated significant antiviral activity against several coronaviruses. Studies have shown that it effectively inhibits MERS-CoV by preventing membrane fusion, a critical step in viral entry. More recent investigations revealed promising activity against SARS-CoV-2, with EC₅₀ values in the nanomolar range when tested in lung cell infection models .

The antiviral mechanism appears to be related to the inhibition of transmembrane serine proteases involved in viral entry rather than direct effects on viral particles, representing a host-directed antiviral approach that may be less susceptible to viral resistance .

Clinical Applications and Research

Nafamostat mesylate has a long history of clinical use in certain regions and continues to be investigated for expanded applications.

COVID-19 Related Research

Recent clinical research has investigated nafamostat mesylate as a potential treatment for COVID-19, building on its demonstrated in vitro antiviral activity against SARS-CoV-2.

RACONA Trial Findings

The RAndomized Clinical Trial Of NAfamostat (RACONA) study examined the safety and efficacy of nafamostat mesylate in hospitalized COVID-19 patients. This prospective, randomized, double-blind, placebo-controlled trial administered nafamostat at 0.10 mg/kg/h intravenously for seven days .

Although the trial enrolled only 15 patients due to strict inclusion criteria, safety analysis revealed:

These preliminary findings suggested that nafamostat mesylate could be safely administered to COVID-19 patients without significant adverse effects .

Phase Ib/IIa Trial Results

Another phase Ib/IIa open-label, platform randomized controlled trial investigated intravenous nafamostat (0.2 mg/kg/h for a maximum of seven days) in hospitalized patients with confirmed COVID-19 pneumonitis. This study reported more mixed results regarding safety and efficacy .

The trial found that 86% of nafamostat-treated patients experienced at least one adverse event compared to 57% in the standard of care group. The nafamostat group was significantly more likely to experience adverse events (posterior mean odds ratio 5.17, 95% credible interval 1.10–26.05) and developed significantly higher plasma creatinine levels (posterior mean difference 10.57 micromol/L, 95% CI 2.43–18.92) .

Furthermore, nafamostat-treated patients showed an average longer hospital stay and a lower rate of oxygen-free days (rate ratio 0.55–95% CI 0.31–0.99). Pharmacokinetic data from this trial demonstrated that intravenous nafamostat was rapidly broken down to inactive metabolites, potentially limiting its therapeutic efficacy when administered through this route .

Limitations and Future Perspectives

Despite promising preclinical data, clinical research on nafamostat mesylate faces several challenges that must be addressed to realize its full therapeutic potential.

Pharmacokinetic Limitations

A significant challenge with nafamostat mesylate is its rapid metabolism and short half-life when administered intravenously. This characteristic may limit its efficacy in systemic applications where sustained drug levels are required. Future research may focus on developing modified delivery systems or structural analogs with improved pharmacokinetic profiles .

Specificity Considerations

While the broad-spectrum inhibitory activity of nafamostat mesylate represents one of its strengths, this characteristic also raises concerns about potential off-target effects. The development of more selective derivatives could potentially improve the safety profile while maintaining efficacy for specific indications .

Emerging Applications

Current research continues to explore novel applications for nafamostat mesylate beyond its established uses. Areas of active investigation include:

  • Combination therapy with conventional chemotherapeutics for various cancer types

  • Development of oral or inhaled formulations for improved delivery

  • Exploration of its potential in metabolic disorders through FTO inhibition

  • Further investigation as a host-directed antiviral against emerging viral threats

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator